3,5-Dichloro-4-iodoaniline
CAS No.:
Cat. No.: VC15749380
Molecular Formula: C6H4Cl2IN
Molecular Weight: 287.91 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H4Cl2IN |
|---|---|
| Molecular Weight | 287.91 g/mol |
| IUPAC Name | 3,5-dichloro-4-iodoaniline |
| Standard InChI | InChI=1S/C6H4Cl2IN/c7-4-1-3(10)2-5(8)6(4)9/h1-2H,10H2 |
| Standard InChI Key | JKXXLWQFIUSXMD-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1Cl)I)Cl)N |
Introduction
Structural and Chemical Properties of Halogenated Anilines
Molecular Architecture
3,5-Dichloro-4-iodoaniline (C₆H₃Cl₂IN) features an aniline backbone substituted with chlorine atoms at the 3 and 5 positions and an iodine atom at the 4 position. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in cross-coupling reactions.
Comparative Analysis of Halogenated Anilines
The iodine atom’s polarizability enhances the compound’s susceptibility to nucleophilic aromatic substitution, while chlorine atoms increase electron withdrawal, stabilizing negative charges in intermediates .
Synthesis Pathways and Optimization
Halogenation Strategies
The synthesis of 3,5-dichloro-4-iodoaniline likely involves sequential halogenation of aniline derivatives. A plausible route, based on analogous compounds , includes:
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Chlorination: Direct chlorination of 4-iodoaniline using Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst.
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Regioselective Iodination: Electrophilic iodination via the Ullmann reaction or using ICl in acetic acid.
Critical Challenges:
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Regioselectivity: Ensuring substitution at the 3,5 positions requires careful control of reaction conditions.
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Purification: Separation of positional isomers (e.g., 2,4-dichloro derivatives) necessitates chromatographic techniques.
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura, Stille). For example, reacting 3,5-dichloro-4-iodoaniline with arylboronic acids could yield biaryl structures, which are pharmacophores in drug discovery.
Example Reaction:
Applications in Pharmaceutical Research
Antimicrobial Agents
Chlorinated anilines are precursors to sulfonamide antibiotics. The iodine atom in 3,5-dichloro-4-iodoaniline could enhance binding to bacterial enzymes through halogen bonding, as seen in related compounds .
Kinase Inhibitors
The planar aromatic system may serve as a scaffold for kinase inhibitors, mimicking ATP’s adenine moiety. Molecular docking studies with analogous structures show promising interactions with EGFR and VEGFR2.
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